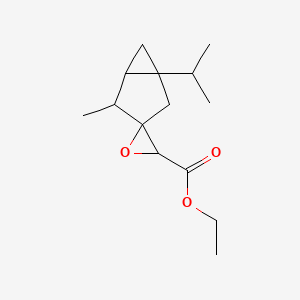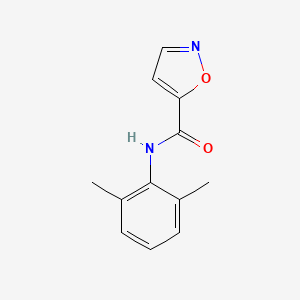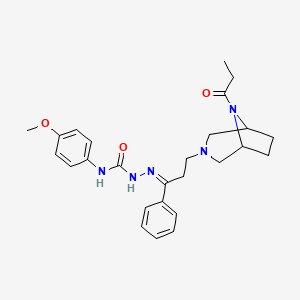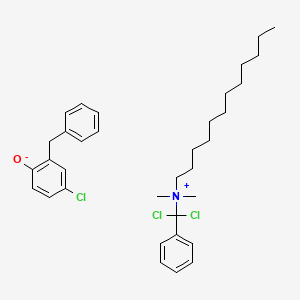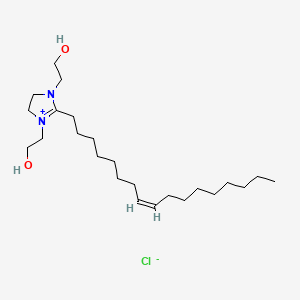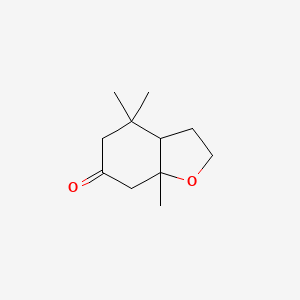
2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride typically involves multi-step organic reactions The process may start with the preparation of the nitrophenyl and trimethoxyphenyl precursors, followed by their coupling through a vinyl linkage The formation of the oxazole ring is a critical step, often achieved through cyclization reactions under specific conditions
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents. Purification techniques such as recrystallization, chromatography, and distillation are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the vinyl linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction of the nitro group results in an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride would depend on its specific application. For instance, if it is used as a drug, it might interact with particular enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol
- 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol acetate
Uniqueness
The uniqueness of 2-(1-(4-Nitrophenyl)-2-(2,4,5-trimethoxyphenyl)vinyl)-(5H)-oxazole-4,4-dimethanol hydrochloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
93777-61-8 |
|---|---|
Molekularformel |
C22H25ClN2O8 |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2-[(Z)-1-(4-nitrophenyl)-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-29-18-10-20(31-3)19(30-2)9-15(18)8-17(14-4-6-16(7-5-14)24(27)28)21-23-22(11-25,12-26)13-32-21;/h4-10,25-26H,11-13H2,1-3H3;1H/b17-8-; |
InChI-Schlüssel |
LUUOQDGXLHLKHW-LIUCOPNQSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C3=NC(CO3)(CO)CO)OC)OC.Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(CO3)(CO)CO)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


